molecular formula C14H19N3O B2480640 N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide CAS No. 1423884-19-8

N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide

Cat. No.: B2480640
CAS No.: 1423884-19-8
M. Wt: 245.326
InChI Key: PHGPIVTXLBEXNO-UHFFFAOYSA-N
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Description

“N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide” is a synthetic organic compound It is characterized by the presence of a cyanomethyl group, a substituted phenyl ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide sources under basic conditions.

    Substitution on the phenyl ring:

    Formation of the acetamide moiety: This step involves the reaction of an amine with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide: can be compared with other acetamide derivatives or compounds with similar functional groups.

    This compound: can be compared with other substituted phenyl compounds.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-methyl-6-propan-2-ylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(2)12-6-4-5-11(3)14(12)17-9-13(18)16-8-7-15/h4-6,10,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGPIVTXLBEXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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